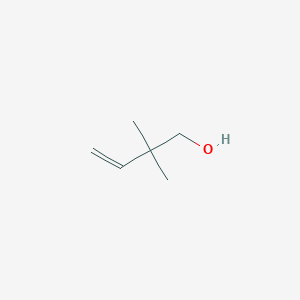

2,2-Dimethylbut-3-en-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h4,7H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVDVZPJMSRRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-83-2 | |

| Record name | 2,2-dimethylbut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylbut 3 En 1 Ol and Its Derivatives

Established Synthetic Routes to 2,2-Dimethylbut-3-en-1-ol

The construction of the this compound framework can be achieved through several established synthetic pathways. These methods primarily focus on the formation of the carbon skeleton and the introduction of the primary alcohol functionality.

Condensation Reactions in this compound Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are a cornerstone of organic synthesis. The Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde, is a notable method for forming carbon-carbon and carbon-oxygen bonds. wikipedia.org While not a direct synthesis of this compound, the Prins reaction between isobutene and formaldehyde (B43269), particularly over solid acid catalysts like H-ZSM-5 zeolites, is a well-studied process that yields the isomeric compound 3-methyl-3-buten-1-ol. nih.govrsc.orgrsc.org This reaction proceeds through the electrophilic attack of protonated formaldehyde on isobutene, followed by deprotonation. rsc.org

A more direct approach to this compound involves the use of Grignard reagents. Grignard reagents are powerful nucleophiles that readily add to carbonyl compounds. The reaction of a Grignard reagent with formaldehyde is a classic method for the synthesis of primary alcohols. sigmaaldrich.comlibretexts.orgvaia.com To synthesize this compound, one could envision the reaction of a 2,2-dimethyl-3-butenyl magnesium halide with formaldehyde. A more practical and common approach involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a suitable ketone followed by further transformations, or more directly, with an epoxide. organicchemistrytutor.com For instance, the reaction of vinylmagnesium bromide with 2,2-dimethyloxirane (B32121) would lead to the desired product after an acidic workup. The nucleophilic vinyl group attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the target primary alcohol. organicchemistrytutor.com

Hydroboration-Oxidation Approaches for Allylic Alcohol Formation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. This method is particularly useful for the synthesis of alcohols from non-symmetrical alkenes. The reaction involves the addition of a borane (B79455) species (such as BH3) across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base.

For the synthesis of this compound, a suitable diene precursor would be 2,2-dimethyl-1,3-butadiene. The hydroboration of this diene would be expected to proceed with high regioselectivity. The boron atom would add to the less sterically hindered terminal carbon of the vinyl group, and subsequent oxidation would yield the primary allylic alcohol, this compound. This approach offers a clean and predictable route to the target molecule, avoiding the potential for rearrangements that can occur in other acid-catalyzed reactions.

Advanced Synthetic Strategies for Functionalized Derivatives

The functionalization of this compound opens up a wide range of possibilities for the synthesis of more complex molecules. Advanced synthetic strategies often employ organometallic reagents and transition metal catalysts to achieve high levels of selectivity and efficiency.

Organometallic Reagent-Mediated Functionalization (e.g., Indium-Catalyzed Allylation)

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds. Indium-mediated allylation reactions have emerged as a powerful method for the synthesis of homoallylic alcohols. rsc.org These reactions are often characterized by their high chemoselectivity and tolerance of various functional groups. For example, the indium-catalyzed allylation of aldehydes with substituted allyl halides can be used to generate a wide array of functionalized derivatives of this compound.

A notable example is the indium-promoted diastereoselective allylation of aldehydes with prenyl bromide, which leads to the formation of derivatives with a 1,1-dimethylallyl moiety. This reaction proceeds via an organoindium intermediate and has been successfully applied in the synthesis of complex natural products.

Palladium-Catalyzed Transformations and Ether Cleavage Methodologies

Palladium-catalyzed reactions have revolutionized organic synthesis, offering a versatile platform for a wide range of transformations. The vinyl group in this compound and its derivatives is a key handle for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions. These reactions allow for the introduction of aryl, vinyl, and other organic fragments at the vinylic position.

Furthermore, the hydroxyl group can be converted into a leaving group, such as a tosylate or a carbonate, to enable palladium-catalyzed allylic substitution reactions. This allows for the introduction of a variety of nucleophiles at the allylic position. The ether derivatives of this compound can also undergo palladium-catalyzed transformations. For instance, the cleavage of allyl ethers can be achieved under mild conditions using palladium catalysts, providing a method for both deprotection and further functionalization.

Strategies for Protection and Deprotection of the Hydroxyl Moiety

The selective protection and deprotection of the hydroxyl group are crucial steps in the multi-step synthesis of complex molecules containing the this compound core. Given that it is a sterically hindered primary alcohol, the choice of protecting group is important.

Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base. The steric hindrance around the hydroxyl group in this compound may necessitate the use of more reactive silylating agents or stronger bases. Deprotection of silyl ethers is commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Other protecting groups, such as the methoxymethyl (MOM) ether or the benzyl (B1604629) (Bn) ether, can also be employed. The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps of the synthesis, as their stability towards acids, bases, and other reagents varies. The development of orthogonal protection strategies, where different protecting groups can be selectively removed in the presence of others, is a key consideration in the synthesis of complex derivatives of this compound.

Formation of Novel Heterocyclic Systems from Unsaturated Alcohol Precursors

Unsaturated alcohols, including structures related to this compound, are valuable precursors for synthesizing a wide array of heterocyclic compounds. These cyclic structures are foundational to many pharmaceuticals and biologically active molecules. nih.govnih.gov Various catalytic methods have been developed to transform these open-chain alcohols into complex ring systems.

Key synthetic strategies include:

Regioselective Heck Reaction: This palladium-catalyzed reaction is utilized for the arylation of unsaturated alcohols, serving as a crucial step in one-pot procedures to create 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. rsc.orgrsc.org The process involves a palladium-diphosphine catalyst and is followed by the addition of a Brønsted acid to facilitate cyclization. rsc.org

Iron-Catalyzed Alkylative Cyclization: An iron catalyst, which is both abundant and low in toxicity, can promote the cyclization of unsaturated alcohols with alkyl bromides. acs.org This method forms five- and six-membered oxygen-containing heterocycles through a proposed radical addition and subsequent intramolecular cyclization, notable for its excellent regioselectivity without requiring special additives. acs.org

Palladium-Catalyzed Cyclocarbonylation: Unsaturated alcohols can react with carbon monoxide and hydrogen in the presence of a palladium acetate (B1210297) catalyst to produce γ- and δ-lactones. researchgate.net The selectivity between five- and six-membered rings can be controlled by carefully choosing the solvent and phosphine (B1218219) ligand. researchgate.net

Dehydrogenative Coupling: In recent years, the dehydrogenative coupling of alcohols has been explored extensively as a green method for synthesizing nitrogen heterocycles like quinolines, quinoxalines, and pyrroles. nih.gov These reactions, often catalyzed by iridium, ruthenium, cobalt, or copper, use alcohols as starting materials and release only hydrogen and water as byproducts. nih.gov

Table 1: Methods for Heterocycle Synthesis from Unsaturated Alcohols

| Catalytic Method | Catalyst System | Resulting Heterocycles | Reference |

|---|---|---|---|

| Regioselective Heck Reaction | Palladium-diphosphine | Tetrahydrofurans, Tetrahydropyrans | rsc.orgrsc.org |

| Cationic Endo-cyclization | Amberlyst-15 (H+) resin | Tetrahydro-(2H)-pyrans, Oxepanes | tandfonline.com |

| Alkylative Cyclization | Iron (e.g., Fe₂(CO)₉) | Oxygen-containing 5- & 6-membered rings | acs.org |

| Cyclocarbonylation | Palladium acetate & phosphine ligand | γ- and δ-Lactones | researchgate.net |

| Dehydrogenative Coupling | Iridium, Ruthenium, Cobalt, Copper | N-heterocycles (Quinolines, Pyrroles, etc.) | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly central to synthetic organic chemistry. These principles guide the development of sustainable methods for producing alcohols and their derivatives.

Principles and Implementation of Sustainable Synthetic Protocols

Sustainable synthesis aims to maximize efficiency while minimizing waste and the use of hazardous materials. Key strategies include one-pot reactions, which combine multiple synthetic steps into a single procedure, thereby reducing solvent use and eliminating the need to isolate intermediates. mdpi.com

A prominent example of a sustainable protocol is the "borrowing hydrogen" concept. acs.org In this process, a catalyst temporarily removes hydrogen from an alcohol to form a reactive carbonyl intermediate. This intermediate can then participate in various bond-forming reactions before the hydrogen is returned, regenerating the catalyst and yielding the final product with water as the sole byproduct. acs.org This approach allows alcohols, which can be derived from renewable biomass, to be used as alkylating agents in a highly atom-economical fashion. nih.govacs.org Biocatalysis, employing enzymes like alcohol dehydrogenases (ADHs), further enhances sustainability by enabling highly selective reactions under mild conditions, often in aqueous environments. mdpi.com

Catalyst Design for Environmental Compatibility and Efficiency

Modern catalyst design focuses on replacing toxic and expensive heavy-metal catalysts with environmentally benign alternatives that are efficient and recyclable. beilstein-journals.orgnih.gov

Significant progress has been made in developing catalysts from earth-abundant and low-toxicity metals:

Iron-Based Catalysts: Novel iron-based metal-organic frameworks (MOFs) have been shown to be effective for the selective oxidation of alcohols. rsc.org These catalysts offer high surface area and Lewis acidic sites, demonstrating remarkable chemoselectivity and reusability. rsc.org

Copper-Based Catalysts: Copper systems, such as those combining CuCl with phenanthroline (Phen), can efficiently catalyze the aerobic oxidation of alcohols, using molecular oxygen or air as the oxidant and producing only water as a byproduct. acs.org

Hypervalent Iodine Reagents: These non-metallic oxidants are less toxic than many heavy-metal alternatives and can be used in catalytic amounts. beilstein-journals.org Reagents like 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP) are well-known examples. beilstein-journals.org Furthermore, systems using a recyclable hypervalent iodine(III) reagent with an co-oxidant like 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) operate in environmentally friendly solvents and allow for high recovery and reuse of the oxidant. organic-chemistry.org

Fruit Waste-Derived Catalysts: In an innovative eco-catalysis approach, waste from kinnow peel has been developed as a green catalyst for synthesizing β-amino alcohols, demonstrating the potential for converting biomass waste into valuable chemical tools. nih.gov

Table 2: Comparison of Environmentally Benign Catalysts for Alcohol Transformations

| Catalyst Type | Example | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Metal-Organic Framework | Iron-based MOF-BASU1 | Selective Oxidation | Reusable, high surface area, earth-abundant metal | rsc.org |

| Homogeneous Copper | CuCl·Phen | Aerobic Oxidation | Uses air as oxidant, water is the only byproduct | acs.org |

| Hypervalent Iodine | 2-Iodo-N-isopropyl-5-methoxybenzamide | Oxidation | Non-metallic, less toxic, recyclable systems available | beilstein-journals.orgorganic-chemistry.org |

| Biocatalyst | Kinnow Peel Ash | Ring Opening of Epoxides | Derived from waste, eco-friendly | nih.gov |

| Metal-Mediated | Indium, Bismuth, Zinc | Allylation | Solvent-free conditions, good to excellent yields | rsc.org |

Solvent-Free and Alternative Media Approaches

A core tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. jmchemsci.com This has led to the development of solvent-free reactions and the use of benign alternative media like water.

Solvent-free synthesis, where reactions are conducted neat or by grinding solid reactants together, offers numerous advantages, including simplified processes, smaller reactor volumes, and reduced energy costs associated with solvent removal and recycling. rsc.orgcmu.edu The acylation of alcohols and the oxidation of primary alcohols using chromium trioxide on a solid support are examples of reactions that proceed efficiently without a solvent. jmchemsci.comnih.gov However, a potential challenge in solvent-free systems is the management of reaction heat, as the absence of a solvent makes it harder to dissipate energy and can lead to "hot spots." rsc.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Ultrasound-assisted reactions in aqueous media have been shown to be highly efficient for synthesizing various compounds, including thiocarbamates and heterocyclic systems. nih.gov

Energy Efficient Synthetic Transformations (e.g., Microwave and Ultrasound Irradiation)

Conventional heating methods are often slow and energy-intensive. Microwave and ultrasound irradiation have emerged as energy-efficient alternatives that can dramatically accelerate reaction rates, often leading to higher yields and cleaner products. researchgate.netresearchgate.net

Sonochemistry: The application of ultrasound to chemical reactions induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. organic-chemistry.orgumb.edu This collapse generates localized hot spots with extreme temperatures and pressures, creating unique reactive environments. umb.edu This physical phenomenon enhances mass transfer and can initiate or accelerate reactions. Ultrasound has been used for the direct oxidative esterification of alcohols and the synthesis of biologically active heterocyles, often leading to shorter reaction times and improved yields under mild conditions. nih.govnih.gov Research has also explored the mechanisms of ultrasound-driven reactions, such as the oxidation of benzyl alcohol, revealing parallels with atmospheric chemistry. digitellinc.com

Mechanistic Investigations and Reactivity Studies of 2,2 Dimethylbut 3 En 1 Ol

Reaction Pathways and Transformation Profiles

The oxidation of 2,2-dimethylbut-3-en-1-ol, an unsaturated alcohol, can proceed through various pathways depending on the oxidizing agent and reaction conditions. The primary alcohol moiety is susceptible to oxidation to form either an aldehyde or a carboxylic acid, while the carbon-carbon double bond can also undergo oxidative cleavage.

Common oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄), are known to oxidize primary alcohols. masterorganicchemistry.com The mechanism for alcohol oxidation generally involves the formation of a chromate (B82759) ester followed by an elimination reaction where a C-H bond adjacent to the oxygen is broken, leading to the formation of a new C-O pi bond. masterorganicchemistry.com In the case of this compound, this would initially yield 2,2-dimethylbut-3-enal. Further oxidation of the aldehyde, which typically involves the formation of a hydrate (B1144303) intermediate, can lead to the corresponding carboxylic acid, 2,2-dimethylbut-3-enoic acid. masterorganicchemistry.com

Other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can also be employed. Depending on the reaction conditions (e.g., temperature, pH), KMnO₄ can lead to different products. Under harsh conditions, oxidative cleavage of the double bond in conjunction with oxidation of the alcohol can occur.

The presence of the double bond also allows for reactions like ozonolysis. The reaction of ozone (O₃) with the alkene functionality leads to the formation of a primary ozonide (molozonide), which then rearranges to the more stable secondary ozonide. d-nb.info Work-up conditions determine the final products. Reductive work-up (e.g., with zinc and water) would cleave the ozonide to yield formaldehyde (B43269) and 2,2-dimethyl-3-oxopropan-1-ol. Oxidative work-up (e.g., with hydrogen peroxide) would yield formaldehyde and 2,2-dimethyl-3-oxopropanoic acid.

Below is a table summarizing potential oxidation products of this compound.

| Oxidizing Agent | Potential Product(s) |

| Chromic Acid (H₂CrO₄) | 2,2-dimethylbut-3-enal, 2,2-dimethylbut-3-enoic acid |

| Potassium Permanganate (KMnO₄) | 2,2-dimethylbut-3-enal, 2,2-dimethylbut-3-enoic acid, products of oxidative cleavage |

| Ozone (O₃) followed by reductive work-up | Formaldehyde, 2,2-dimethyl-3-oxopropan-1-ol |

| Ozone (O₃) followed by oxidative work-up | Formaldehyde, 2,2-dimethyl-3-oxopropanoic acid |

The reduction of this compound can target either the carbon-carbon double bond or potentially the hydroxyl group, although reduction of the latter is less common under standard conditions. The regioselectivity of the reduction depends on the chosen reagent and reaction conditions.

Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂), the vinyl group of this compound can be selectively reduced to an ethyl group, yielding the saturated alcohol, 2,2-dimethylbutan-1-ol. This process typically occurs with high regioselectivity, leaving the hydroxyl group intact.

Alternatively, hydroboration-oxidation can be considered a formal reduction in the sense that it leads to the anti-Markovnikov hydration of the double bond, although it is a two-step process that ultimately adds a hydroxyl group. libretexts.org However, for the reduction of the double bond itself, catalytic hydrogenation is the more direct method.

While the hydroxyl group is generally not reducible under these conditions, harsher reducing agents or different reaction pathways would be required to achieve its reduction to a methyl group.

The table below outlines the expected product from the regioselective reduction of the double bond.

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | 2,2-dimethylbutan-1-ol |

The hydroxyl group of this compound can participate in both nucleophilic substitution and elimination reactions. The reactivity is often enhanced by protonating the hydroxyl group to form a better leaving group (water).

Nucleophilic Substitution: In the presence of a strong acid and a nucleophile, this compound can undergo nucleophilic substitution. For instance, reaction with a hydrohalic acid (HX) would proceed via an Sₙ1 mechanism. Protonation of the hydroxyl group is followed by the loss of a water molecule to form a primary carbocation. This primary carbocation is highly unstable and will rapidly rearrange to a more stable tertiary carbocation via a 1,2-methyl shift. The halide ion then attacks the tertiary carbocation to yield the major substitution product, 2-halo-2,3-dimethylbutane.

Elimination: Elimination reactions of this compound are also promoted by acid catalysis. Following the formation of the rearranged tertiary carbocation, loss of a proton from an adjacent carbon can lead to the formation of an alkene. Depending on which proton is removed, a mixture of elimination products can be formed, including 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene (Zaitsev's product, which is generally more stable and thus the major product).

The competition between substitution and elimination is influenced by factors such as the nature of the nucleophile and the reaction temperature. sci-hub.se Higher temperatures generally favor elimination.

| Reaction Type | Conditions | Intermediate | Major Product(s) |

| Nucleophilic Substitution (Sₙ1) | Strong acid (e.g., HBr) | Rearranged tertiary carbocation | 2-bromo-2,3-dimethylbutane |

| Elimination (E1) | Strong acid, heat | Rearranged tertiary carbocation | 2,3-dimethylbut-2-ene, 2,3-dimethylbut-1-ene |

Unsaturated alcohols like this compound can undergo various rearrangement reactions, often catalyzed by acids or transition metals. researchgate.netwikipedia.org These rearrangements are powerful tools in organic synthesis for reorganizing carbon skeletons.

One notable rearrangement is the Meyer-Schuster rearrangement , which involves the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org While this compound is an allylic alcohol, related rearrangements can occur with unsaturated alcohols.

Another important class of rearrangements is sigmatropic rearrangements . The wikipedia.orgwikipedia.org-sigmatropic rearrangement , such as the Claisen rearrangement and the Oxy-Cope rearrangement , are particularly relevant. wikipedia.orgorganic-chemistry.org The Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org To undergo a Claisen-type rearrangement, this compound would first need to be converted to an appropriate allyl vinyl ether.

The Oxy-Cope rearrangement is a variation of the Cope rearrangement where a 1,5-dien-3-ol is converted to an unsaturated carbonyl compound. wikipedia.org This reaction is driven by the formation of a stable carbonyl group via keto-enol tautomerization. wikipedia.org Anionic versions of this rearrangement can be accelerated by a base. wikipedia.org

Acid-catalyzed rearrangements can also lead to skeletal changes. For example, the protonation of the double bond or the hydroxyl group can initiate carbocation formation, followed by alkyl or hydride shifts to form more stable carbocations, ultimately leading to rearranged products. msu.eduvaia.com

| Rearrangement Type | General Substrate | Key Features |

| Meyer-Schuster | Propargyl alcohols | Acid-catalyzed, forms α,β-unsaturated carbonyls. wikipedia.org |

| Claisen | Allyl vinyl ethers | wikipedia.orgwikipedia.org-sigmatropic, forms γ,δ-unsaturated carbonyls. organic-chemistry.org |

| Oxy-Cope | 1,5-dien-3-ols | wikipedia.orgwikipedia.org-sigmatropic, forms unsaturated carbonyls, can be base-accelerated. wikipedia.org |

| Acid-Catalyzed Skeletal | Alkenes, Alcohols | Involves carbocation intermediates and alkyl/hydride shifts. msu.eduvaia.com |

Catalytic Transformations and Process Optimization

Catalysis plays a crucial role in the selective transformation of this compound, enabling reactions that might otherwise be inefficient or non-selective. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis: Transition metal complexes are widely used as homogeneous catalysts for various transformations of unsaturated alcohols. For instance, metal-catalyzed isomerizations of allylic alcohols to carbonyl compounds are well-documented. rsc.org These reactions can be considered redox isomerizations. Catalysts based on rhodium, ruthenium, and iridium are known to be effective for the isomerization of allylic alcohols.

Manganese(I) complexes have been shown to catalyze sigmatropic rearrangements of β,γ-unsaturated alcohols via C-C σ bond activation. researchgate.net Gold(I) catalysts, sometimes in combination with other metals like molybdenum, have been used to accelerate the rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds under mild conditions. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. For the hydrogenation of the double bond in this compound, solid-supported metal catalysts like Pd/C are the standard choice.

Zeolites and other solid acids can be used as heterogeneous catalysts for acid-catalyzed reactions such as dehydration and rearrangement. stackexchange.com The confined environment within the pores of a zeolite can influence the selectivity of these reactions. For instance, the rearrangement of cyclopropylcarbinyl bromide over mordenite, a type of zeolite, showed a product distribution similar to that in solution but with different activation parameters. stackexchange.com

The table below provides examples of catalytic systems for the transformation of unsaturated alcohols.

| Catalytic System | Catalyst Type | Transformation |

| Mn(I) complexes | Homogeneous | Sigmatropic rearrangement. researchgate.net |

| Mo-Au combo | Homogeneous | 1,3-rearrangement of propargyl alcohols. organic-chemistry.org |

| Rhodium/Ruthenium complexes | Homogeneous | Isomerization of allylic alcohols |

| Pd/C | Heterogeneous | Catalytic hydrogenation of alkenes |

| Zeolites (e.g., Mordenite) | Heterogeneous | Acid-catalyzed rearrangement and dehydration. stackexchange.com |

Chiral Catalysis in Asymmetric Derivatization

The asymmetric derivatization of this compound and related structures often employs chiral catalysts to induce enantioselectivity, leading to the formation of specific stereoisomers. These reactions are fundamental in synthesizing complex chiral molecules.

One notable application is in the enantioselective hydroalkylation of alkenes. While direct studies on this compound are not extensively detailed, related transformations of similar substrates highlight the potential methodologies. For instance, the use of chiral thiol catalysts in radical hydroalkylation has been explored for the synthesis of C(sp3)-C(sp3) bonds. unibe.ch

In the context of producing chiral alcohols, oxazaborolidine derivatives have proven to be excellent catalysts for the borane (B79455) reduction of achiral ketones, yielding chiral secondary alcohols with high enantiomeric excess (ee). researchgate.net For example, the reduction of acetophenone (B1666503) using these catalysts can achieve up to 98% ee. researchgate.net This methodology could conceptually be applied to derivatives of this compound.

Furthermore, the development of chiral catalysts for the enantioselective synthesis of 1,2-diols has been a significant area of research. Organocatalytic α-oxidation of aldehydes using molecular oxygen, catalyzed by protected chiral pyrrolidines, can produce diols with up to 98% ee after in situ reduction. researchgate.net Another approach involves the asymmetric epoxidation of enol esters catalyzed by titanium(salalen) complexes, which has shown high enantioselectivity (86 to >99% ee) for (Z)-enol esters. researchgate.net Complete enantioselectivity was observed in the reaction of (Z)-3,3-dimethylbut-1-en-1-yl 4-methoxybenzoate. researchgate.net

The use of chiral phosphoric acids has also been demonstrated in the enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines, achieving high enantioselectivities. researchgate.net Additionally, rhodium-catalyzed asymmetric hydroboration has been used, although with modest enantioselectivity for some substrates. rsc.org

Ligand Effects and Catalyst Performance Evaluation

The performance of catalysts in reactions involving derivatives of this compound is significantly influenced by the ligands attached to the metal center. Ligands can affect catalyst stability, activity, and selectivity.

In palladium-catalyzed cross-coupling reactions, N-heterocyclic carbenes (NHCs) have emerged as highly effective supporting ligands. tdx.cat Their strong σ-donating properties and steric bulk enhance the stability and activity of the palladium center. tdx.cat This has been particularly successful in ruthenium-mediated olefin metathesis and palladium-promoted cross-coupling reactions. tdx.cat

The choice of ligand is also crucial in controlling the outcome of reactions. For instance, in copper-catalyzed cis-semi-hydrogenation of alkynes, the absence of a ligand or the use of different phosphine (B1218219) ligands can lead to lower yields. mdpi.com The solvent and base used in conjunction with the ligand also play a critical role in optimizing reaction conditions. mdpi.com

In rhodium-catalyzed hydroformylation, the design of ligands is essential for controlling regio- and enantioselectivity. researchgate.net The addition of ligands like dppb can stabilize the catalyst and prevent loss of activity. researchgate.net

The effect of the palladium(II) source and exogenous base was investigated in aerobic oxidative cyclizations. caltech.edu It was found that electron-deficient palladium(II) trifluoroacetate (B77799) (Pd(TFA)2) was the most effective catalyst for the cyclization of 2-(E-2-methyl-2-butenyl)phenol. caltech.edu

The table below summarizes the effect of different ligands and catalysts on various reactions.

| Reaction | Catalyst/Ligand | Substrate | Key Finding |

| Olefin Metathesis | Ruthenium-NHC | Alkenes | Enhanced stability and activity. tdx.cat |

| Cross-Coupling | Palladium-NHC | Alkenes/Alkynes | High efficiency and stability. tdx.cat |

| cis-Semi-Hydrogenation | Copper/Phosphine Ligands | Alkynes | Ligand presence is crucial for high yields. mdpi.com |

| Hydroformylation | Rhodium/dppb | Alkenes | Ligand stabilizes the catalyst. researchgate.net |

| Oxidative Cyclization | Pd(TFA)2 | 2-(E-2-methyl-2-butenyl)phenol | Most effective catalyst for the reaction. caltech.edu |

Studies on Catalyst Deactivation and Regeneration Mechanisms

Catalyst deactivation is a critical issue in industrial chemical processes, leading to reduced efficiency and increased costs. Understanding the mechanisms of deactivation and developing effective regeneration strategies are therefore of paramount importance.

For cobalt-based catalysts used in Fischer-Tropsch synthesis, long-term deactivation is often caused by carbon deposition. mdpi.com Sintering of the metal particles can also contribute to deactivation, particularly in the initial stages of a reaction. mdpi.com Regeneration of these catalysts is economically necessary to extend their operational lifetime. mdpi.com

In the context of aqueous phase hydrogenation, carbon deposition has been identified as the primary deactivation mechanism for carbon-supported platinum catalysts. rsc.org A mild regeneration method involving air oxidation followed by hydrogen reduction has been shown to fully recover the catalytic activity. rsc.org This method was also successfully applied to ruthenium catalysts. rsc.org

For palladium catalysts used in dehydrogenation reactions, deactivation can occur due to the coating of catalyst particles with contaminants or changes in the physical structure of the catalyst. google.com Traditional regeneration methods involving high-temperature oxidation can lead to sintering of the palladium. google.com An alternative method involves washing the deactivated catalyst with a polar organic solvent, such as acetone (B3395972) or methanol, at temperatures below 200°C to restore its activity. google.com

The stability of a catalyst can be enhanced by encapsulating it within a support structure. For example, Crabtree's catalyst encapsulated in a sulfonated metal-organic framework (MOF) showed enhanced stability and selectivity in the hydrogenation of olefinic alcohols compared to its homogeneous counterpart. d-nb.info This is attributed to the spatial isolation of the catalytically active species within the MOF pores, which hinders the formation of inactive clusters. d-nb.info

Stereochemical Control in Reactions Involving this compound Building Blocks

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In reactions involving building blocks like this compound, controlling diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.

A notable example is the silyl-Prins cyclization, which has been used for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives. nih.gov The reaction of a silylcarbanion with an aldehyde, in the presence of a titanium alkoxide, can lead to the formation of homoallylic alcohols with high anti-diastereoselectivity. nih.gov

Another approach involves the rhodium-catalyzed intramolecular hydrosilylation of allylic and homoallylic alcohols to synthesize 1,3-diols. thieme-connect.com While this method can be effective, the cyclization of some substrates may result in a mixture of diastereomers. thieme-connect.com

The table below presents data on the diastereoselective synthesis of various homoallylic alcohols. nih.gov

| Aldehyde Coupling Partner | Product | Yield (%) | Diastereoselectivity |

| Acetaldehyde | 3-(dimethyl(phenyl)silyl)pent-4-en-2-ol | 55 | anti |

| Benzaldehyde (B42025) | 3-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol | 33 | anti |

| Phenylacetaldehyde | 2-(dimethyl(phenyl)silyl)-1-phenylbut-3-en-1-ol | 49 | anti |

Enantioselective Derivatization Strategies

Enantioselective derivatization focuses on the creation of a specific enantiomer of a chiral product. This is a key challenge in modern organic synthesis, particularly for creating pharmaceuticals and other biologically active molecules.

For derivatives of this compound, several strategies for enantioselective synthesis have been explored. Asymmetric hydrogenation and transfer hydrogenation are fundamental transformations for producing chiral saturated compounds from unsaturated precursors. researchgate.net These reactions can be catalyzed by both transition metal complexes and organocatalysts. researchgate.net

The enantioselective hydroalkylation of alkenes, often catalyzed by chiral thiols, provides a route to chiral C(sp3)-C(sp3) bond formation. unibe.ch This method has been applied to the synthesis of various chiral molecules.

A powerful technique for generating chiral centers is the asymmetric lithiation of N-Boc protected pyrrolidines using a chiral amine base. researchgate.net The choice of the chiral amine and the solvent is critical for achieving high enantioselectivity. researchgate.net

Furthermore, the enantioselective α-oxidation of aldehydes, catalyzed by chiral pyrrolidines, can produce chiral 1,2-diols with high enantiomeric excess. researchgate.net Similarly, the asymmetric epoxidation of (Z)-enol esters using a titanium(salalen) catalyst has demonstrated excellent enantioselectivity, with one derivative of 3,3-dimethylbut-1-en-1-yl achieving over 99% ee. researchgate.net

The table below highlights some enantioselective transformations and the enantiomeric excess achieved.

| Reaction | Catalyst | Substrate | Enantiomeric Excess (ee) |

| Borane Reduction | Oxazaborolidine derivative | Acetophenone | 98% researchgate.net |

| α-Oxidation of Aldehydes | Chiral Pyrrolidine | Aldehydes | up to 98% researchgate.net |

| Asymmetric Epoxidation | Titanium(salalen) complex | (Z)-3,3-dimethylbut-1-en-1-yl 4-methoxybenzoate | >99% researchgate.net |

| C-H Acylation | Rhodium complex | Dimethylaminomethylferrocene | up to 98% acs.org |

Theoretical and Computational Chemistry of 2,2 Dimethylbut 3 En 1 Ol

Electronic Structure and Molecular Orbital Theory

The electronic characteristics of 2,2-dimethylbut-3-en-1-ol are fundamental to understanding its chemical behavior. Molecular orbital theory provides a framework for analyzing how electrons are distributed within the molecule and how this distribution influences its reactivity.

Highest Occupied Molecular Orbital (HOMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) is crucial as it represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction. For unsaturated alcohols like this compound, the HOMO is typically associated with the π-system of the carbon-carbon double bond and the non-bonding lone pairs of the oxygen atom in the hydroxyl group. This localization of the HOMO indicates that these are the most probable sites for electrophilic attack. The energy of the HOMO is a key determinant of the molecule's ionization potential and its ability to act as a nucleophile.

Vibrational Analysis and Spectroscopic Interpretation

Vibrational analysis, often performed computationally, predicts the infrared (IR) spectrum of a molecule. For this compound, key predicted vibrational modes include:

O-H stretch: A broad absorption band characteristic of the hydroxyl group, typically in the range of 3200-3600 cm⁻¹. brainly.com

C-H stretch: Absorptions for the sp3 and sp2 hybridized C-H bonds, usually found between 2850-3100 cm⁻¹. brainly.com

C=C stretch: A characteristic absorption for the vinyl group's double bond, expected around 1650 cm⁻¹. brainly.com

C-O stretch: An absorption corresponding to the carbon-oxygen single bond.

These theoretical predictions can be compared with experimental IR spectra to confirm the structure of the molecule and to understand the bonding environment within it. semanticscholar.org

Reaction Mechanism Elucidation via Quantum Chemical Methods

Density Functional Theory (DFT) for Transition State Modeling and Activation Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to model the transition states of reactions involving this compound. researchgate.nettdx.cat By locating the transition state geometry on the potential energy surface, DFT allows for the calculation of the activation energy—the energy barrier that must be overcome for a reaction to occur. cdnsciencepub.com For instance, in an acid-catalyzed rearrangement or an oxidation reaction, DFT can model the structure of the high-energy intermediate and determine the energetic feasibility of the proposed mechanism. uhasselt.be These calculations are crucial for understanding reaction kinetics and for predicting how changes in the molecular structure or reaction conditions will affect the reaction rate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Pathways and Reaction Dynamics

An Intrinsic Reaction Coordinate (IRC) calculation maps the reaction pathway from the transition state down to the reactants and products. uni-muenchen.descm.com This analysis verifies that a calculated transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. uni-muenchen.deresearchgate.net For reactions of this compound, IRC calculations can visualize the step-by-step process of bond breaking and bond formation, offering a dynamic perspective on the reaction mechanism. ehu.escore.ac.uk

Thermochemical Property Calculations

Computational methods can also be used to calculate important thermochemical properties of this compound, such as its enthalpy of formation, standard entropy, and heat capacity. acs.orgaip.org These calculations often employ high-level theoretical models and statistical thermodynamics to achieve high accuracy. acs.org The calculated thermochemical data is valuable for predicting the thermodynamics of reactions involving this compound, determining equilibrium constants, and for understanding its stability relative to other isomers. uhasselt.be

Table of Predicted Spectroscopic Data and Thermochemical Properties

| Property | Predicted Value/Range | Method of Prediction |

| Vibrational Frequencies (cm⁻¹) | ||

| O-H Stretch | 3200-3600 (broad) brainly.com | Vibrational Analysis |

| C-H Stretch (sp³, sp²) | 2850-3100 brainly.com | Vibrational Analysis |

| C=C Stretch | ~1650 brainly.com | Vibrational Analysis |

| Thermochemical Properties | ||

| Enthalpy of Formation | Varies with method | Quantum Chemical Calculations |

| Standard Entropy | Varies with method | Statistical Thermodynamics |

| Heat Capacity | Varies with method | Statistical Thermodynamics |

Kinetic and Thermodynamic Considerations of Transformations

The study of the transformations of this compound involves a detailed analysis of the kinetic and thermodynamic factors that govern its reactivity. Computational chemistry provides powerful tools to investigate the underlying principles of these reactions, offering insights into reaction rates, product distributions, and the influence of various reaction conditions.

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the activated complex, or transition state, an intermediate structure of highest potential energy along the reaction coordinate. wikipedia.org For transformations involving this compound, TST is employed to calculate the rate constants of various possible reaction pathways. This is often achieved through quantum chemical calculations, such as Density Functional Theory (DFT), which can model the geometry and energy of the transition state.

For unimolecular reactions, particularly in the gas phase, the pressure dependence of reaction rates becomes significant. Rice-Ramsperger-Kassel-Marcus (RRKM) theory extends TST by accounting for the distribution of vibrational energy among the reactant molecules. uhasselt.beresearchgate.netresearchgate.net This is crucial for understanding the kinetics of processes like the thermal decomposition of related compounds, where the rate constants can vary with pressure. uhasselt.be For instance, in the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, RRKM theory has been used to calculate kinetic rate constants and branching ratios in the fall-off regime, where the reaction transitions from first-order to second-order kinetics. uhasselt.beresearchgate.net These calculations help in determining the most favorable decomposition pathway from a kinetic standpoint, which in some cases is the formation of an unsaturated alcohol like 2,3-dimethylbut-3-en-2-ol. uhasselt.beresearchgate.net

The application of these theories often involves sophisticated computational methods to accurately determine the potential energy surface and vibrational frequencies of the reactants and transition states. researchgate.netresearchgate.net The choice of the theoretical level, such as the exchange-correlation functional and basis set in DFT calculations, is critical for obtaining results that are in good agreement with experimental data. researchgate.netresearchgate.net

Prediction of Reaction Outcomes and Regioselectivity

Computational chemistry plays a vital role in predicting the outcomes and regioselectivity of reactions involving this compound. By calculating the activation energies for different reaction pathways, it is possible to determine which products are kinetically favored. For example, in electrophilic additions to the double bond, DFT calculations can be used to simulate the transition states to predict the regioselectivity of the reaction. The steric hindrance caused by the two methyl groups at the C2 position significantly influences the approach of reagents, thereby affecting the reaction pathway and the resulting products.

A notable example is the allylation of carbonyl compounds. In the reaction of benzaldehyde (B42025) with a prenyl bromide, which can lead to the formation of 1-phenyl-2,2-dimethylbut-3-en-1-ol, the steric hindrance from the methyl substituents on the allyl moiety can affect the reactivity. conicet.gov.ar The regioselectivity in such reactions, determining whether the attack occurs at the α or γ position of the allylic system, is a key aspect that can be investigated computationally.

The Hammond-Leffler postulate provides a qualitative framework for understanding the structure of the transition state, stating that it more closely resembles the species (reactants or products) to which it is closer in energy. wikipedia.org This principle, combined with computational analysis of transition state geometries, can offer insights into the factors controlling regioselectivity.

Below is a table summarizing the predicted outcomes for selected reactions of this compound based on kinetic and thermodynamic considerations.

| Reaction Type | Reagent | Predicted Major Product(s) | Controlling Factor |

| Electrophilic Addition | HBr | 3-bromo-2,2-dimethylbutan-1-ol | Markovnikov's rule, carbocation stability |

| Oxidation | PCC | 2,2-dimethylbut-3-en-1-al | Steric hindrance, reagent type |

| Hydroformylation | CO/H₂, Rh catalyst | 3,3-dimethyl-5-hydroxypentanal | Steric effects, catalyst system |

This table is generated based on general principles of organic reactivity and may not reflect specific experimental outcomes under all conditions.

Analysis of Competing Pathways and Branching Ratios

In many chemical transformations, multiple reaction pathways can compete, leading to a mixture of products. Computational studies are invaluable for analyzing these competing pathways and predicting the branching ratios, which represent the fraction of reactants that form a particular product. rsc.org By calculating the activation energies (kinetic barriers) for each pathway, the relative rates can be determined, and thus the expected product distribution under kinetic control. uhasselt.beresearchgate.net

For instance, the thermal decomposition of related compounds often involves several competing unimolecular reactions. uhasselt.be RRKM calculations can provide branching ratios at different temperatures and pressures, revealing how the product distribution can be influenced by reaction conditions. uhasselt.beresearchgate.net For example, in the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, three competing pathways lead to 3,3-dimethylbutan-2-one, propene and acetone (B3395972), and 2,3-dimethylbut-3-en-2-ol. uhasselt.be While one product might be favored kinetically, another might be the most stable thermodynamically. uhasselt.beresearchgate.net

The analysis of competing pathways is also crucial in atmospheric chemistry, where the reactions of volatile organic compounds with oxidants like the hydroxyl radical (OH) can proceed through various channels. copernicus.org While specific data for this compound is limited, studies on analogous compounds demonstrate the complexity of these reaction mechanisms. copernicus.org

The following table presents a hypothetical analysis of competing pathways for a reaction of this compound, illustrating how computational data can be used to predict outcomes.

| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Predicted Kinetic Favorability | Predicted Thermodynamic Product |

| Pathway A: Formation of Product X | 80 | High | Less Stable |

| Pathway B: Formation of Product Y | 100 | Low | More Stable |

This table is a hypothetical representation to illustrate the concept of competing pathways and does not represent actual experimental data for this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H, ¹³C) for Detailed Structural Assignment

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the first step in assigning the structure of 2,2-dimethylbut-3-en-1-ol.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different types of protons in the molecule. The two geminal methyl groups at the C2 position are chemically equivalent and appear as a singlet. The protons of the vinyl group (=CH₂) and the adjacent methine proton (-CH=) exhibit characteristic splitting patterns due to spin-spin coupling. The methylene (B1212753) protons (-CH₂OH) and the hydroxyl proton (-OH) also produce unique signals.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, this results in separate peaks for the two methyl carbons, the quaternary carbon, the methylene carbon, and the two vinyl carbons.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |

| 5.85-6.00 | Multiplet | =CH- | 145.14 | =CH- |

| 5.04-5.18 | Multiplet | =CH₂ | 113.83 | =CH₂ |

| 4.43 | Singlet | -OH | 80.71 | -C(CH₃)₂ |

| 1.02 | Singlet | -C(CH₃)₂ | 42.28 | -CH₂OH |

| 0.97 | Singlet | -CH₂OH | 24.48, 21.12 | -C(CH₃)₂ |

Table 1: ¹H and ¹³C NMR spectral data for this compound in CDCl₃. rsc.org

2D NMR (HSQC, COSY) for Connectivity and Structural Confirmation

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), are employed to confirm the connectivity of atoms within the molecule.

The HSQC spectrum correlates the chemical shifts of directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the signals for the vinyl protons in the ¹H NMR spectrum will show correlations to the signals of the vinyl carbons in the ¹³C NMR spectrum.

The COSY spectrum reveals scalar couplings between protons that are typically two or three bonds apart. This is particularly useful for identifying adjacent protons. In the case of this compound, the COSY spectrum would show a correlation between the vinyl methine proton and the terminal vinyl protons, confirming their proximity in the molecule.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule. While ESI is a soft ionization method, some fragmentation can occur. A common fragmentation pathway for alcohols is the loss of a water molecule.

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 101.0961 |

| [M-OH]⁺ | 83.0855 |

Table 2: Predicted ESI-MS data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound.

In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl and vinyl groups typically appear in the 2850-3100 cm⁻¹ region. A sharp peak around 1640 cm⁻¹ corresponds to the C=C stretching of the vinyl group. The C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=C double bond, being a non-polar bond, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the gem-dimethyl groups would also be expected to be Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3200-3600 (broad) | IR |

| C-H Stretch (sp²) | 3010-3095 | IR, Raman |

| C-H Stretch (sp³) | 2850-2960 | IR, Raman |

| C=C Stretch | ~1640 | IR, Raman |

| C-O Stretch | 1000-1260 | IR |

Table 3: Characteristic vibrational frequencies for this compound.

常见问题

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2,2-Dimethylbut-3-en-1-ol?

- Methodology :

- Grignard Reaction : Reacting 2-methylpropenyl magnesium bromide with formaldehyde, followed by acid quenching to yield the tertiary alcohol.

- Hydration of Alkynes : Catalytic hydration of 3,3-dimethylbut-1-yne using mercury(II) sulfate or gold-based catalysts under acidic conditions.

Q. How can this compound be characterized structurally and analytically?

- Techniques :

- NMR Spectroscopy : H NMR to confirm the presence of the allylic methyl groups (δ ~1.2–1.4 ppm) and hydroxyl proton (δ ~1.7 ppm, broad). C NMR identifies the quaternary carbon (δ ~70–75 ppm) and olefinic carbons (δ ~115–125 ppm).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 86 for molecular ion [M]) verify purity and structural integrity.

- IR Spectroscopy : O-H stretch (~3300 cm) and C=C stretch (~1640 cm) .

Q. What are the critical physical and safety properties of this compound?

- Physical Data :

- Molecular Weight: 86.13 g/mol.

- Boiling Point: ~140°C.

- Density: ~0.84 g/cm.

- Safety :

- Use PPE (gloves, goggles) to avoid skin/eye contact. Store in sealed glass containers away from oxidizers. Reacts exothermically with strong acids/bases .

Advanced Research Questions

Q. How does the double bond in this compound influence its reactivity in organic transformations?

- Reaction Pathways :

- Epoxidation : Reaction with m-CPBA or hydrogen peroxide forms an epoxide, useful in ring-opening polymerizations.

- Hydroboration-Oxidation : Anti-Markovnikov addition yields 2,2-dimethylbutane-1,3-diol, a chiral diol precursor.

- Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes to synthesize bicyclic ethers .

Q. What computational methods are effective in modeling the stereoelectronic properties of this compound?

- Approaches :

- DFT Calculations : B3LYP/6-311+G(d,p) level to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics : Simulate solvent interactions (e.g., in water or ethanol) to predict solubility and aggregation behavior.

Q. Are there contradictions in reported biological activity data for this compound derivatives?

- Analysis :

- Antimicrobial Studies : Some reports indicate moderate activity against Gram-positive bacteria (MIC ~50 µg/mL), while others show no efficacy. Variability may arise from differences in assay conditions (e.g., pH, solvent).

- Enzyme Inhibition : Conflicting IC values for acetylcholinesterase inhibition (1–10 µM) suggest structural modifications (e.g., fluorination) alter binding affinity. Cross-validate results using enzyme kinetics and X-ray crystallography .

Methodological Best Practices

-

Handling Contradictions :

-

Safety in Experimental Design :

- Conduct small-scale pilot reactions to assess exothermic risks. Use inert atmospheres (N) for reactions involving reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。